

Unveiling the Selectivity of Toddalolactone: A Comparative Analysis of PAI-1 Inhibition

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Compound of Interest

Compound Name: Toddalolactone 3'-O-methyl ether

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A Detailed Guide for Researchers on the Enzymatic Interactions of Toddalolactone, with a Focus on Plasminogen Activator Inhibitor-1 (PAI-1)

This guide provides a comprehensive comparison of Toddalolactone's inhibitory activity, primarily focusing on its interaction with Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator in the fibrinolysis system. Due to a lack of broad-spectrum cross-reactivity data for Toddalolactone against other enzyme families, this document contrasts its performance with other well-documented PAI-1 inhibitors, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

Toddalolactone, a natural coumarin, has been identified as an inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). This guide presents quantitative data comparing the inhibitory potency of Toddalolactone against PAI-1 with that of other known synthetic and natural inhibitors. Detailed experimental protocols for assessing PAI-1 activity and diagrams illustrating the relevant biological pathways and experimental workflows are provided to support further research and evaluation.

Comparative Analysis of PAI-1 Inhibitors

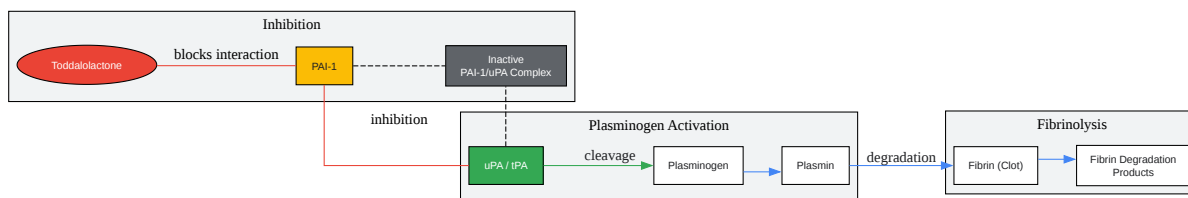
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The data below summarizes the IC₅₀ values for Toddalolactone and other notable PAI-1 inhibitors.

Compound	Type	IC ₅₀ Value (μM)	Notes
Toddalolactone	Natural Coumarin	37.31 ± 3.23	Inhibits the formation of the PAI-1/uPA complex.
Tiplaxtinin (PAI-039)	Synthetic	2.7	A selective, orally efficacious inhibitor. [1] [2] [3] [4]
TM5275	Synthetic	6.95	An orally bioavailable inhibitor that binds to the A β-sheet of PAI-1. [5] [6] [7] [8] [9]
Ellagic Acid	Natural Polyphenol	~50 (for collagen-induced platelet aggregation)	A natural antioxidant with multiple enzyme targets, including CK2 and SHP2, and affects platelet aggregation. [10] [11] [12]
PAItrap(H37R)-HSA	Fusion Protein	0.012 (for murine PAI-1)	A long-acting inhibitor developed by fusing a PAI-1 inhibitor variant with human serum albumin. [13]

Note: The IC₅₀ value for Ellagic Acid is in the context of platelet aggregation, a downstream effect of pathways that can be influenced by PAI-1. Direct IC₅₀ for PAI-1 inhibition by Ellagic Acid was not specified in the provided results.

PAI-1 Signaling Pathway and Mechanism of Inhibition

PAI-1 is the principal inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). By forming an irreversible complex with these activators, PAI-1 prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis (the breakdown of blood clots). Toddalolactone exerts its effect by interfering with the formation of the stable covalent complex between PAI-1 and uPA.



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PAI-1 signaling pathway and Toddalolactone's mechanism of action.

Experimental Protocols

The following is a generalized protocol for a chromogenic assay to determine the inhibitory activity of a compound against PAI-1.

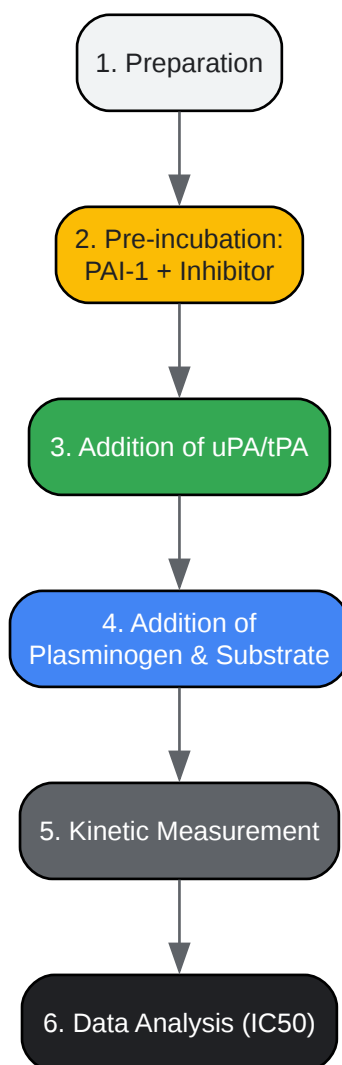
Objective: To quantify the inhibitory effect of a test compound (e.g., Toddalolactone) on PAI-1 activity by measuring the residual activity of a plasminogen activator (tPA or uPA).

Materials:

- Recombinant human PAI-1

- Recombinant human tPA or uPA
- Plasminogen
- Chromogenic plasmin substrate (e.g., S-2444)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with Tween-20)
- Test compound (Toddalolactone) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Workflow Diagram:



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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. TM5275 | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ellagic Acid | C₁₄H₆O₈ | CID 5281855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A long-acting PAI-1 inhibitor reduces thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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